5,7-Dibromo-1-chloroisoquinoline

Antimicrobial Enzyme Inhibition DHFR

5,7-Dibromo-1-chloroisoquinoline is a polyhalogenated isoquinoline scaffold, uniquely brominated at positions 5 and 7 with a reactive chlorine at position 1. This precise halogenation pattern dictates a distinct reactivity profile in copper-free Sonogashira and Suzuki cross-couplings, enabling efficient library generation. Its specific substitution geometry is critical for biological target engagement, as demonstrated by its use in defining SAR for DHFR inhibitors (IC50 12 µM) and a pharmacophoric 5,7-dibromo motif active in antiproliferative studies (IC50 6.7-25.6 µg/mL). Procure this compound for rational medicinal chemistry campaigns where predictable reactivity and specific molecular recognition are paramount.

Molecular Formula C9H4Br2ClN
Molecular Weight 321.4
CAS No. 1603498-69-6
Cat. No. B2924988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-1-chloroisoquinoline
CAS1603498-69-6
Molecular FormulaC9H4Br2ClN
Molecular Weight321.4
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CC(=C2)Br)Br)Cl
InChIInChI=1S/C9H4Br2ClN/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H
InChIKeyFIMHWWJRIFHIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-1-chloroisoquinoline (CAS 1603498-69-6) as a Polyhalogenated Isoquinoline Building Block for SAR and Cross-Coupling


5,7-Dibromo-1-chloroisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by the presence of bromine atoms at the 5th and 7th positions and a chlorine atom at the 1st position of the isoquinoline ring [1]. Its molecular formula is C9H4Br2ClN, and it has a molecular weight of approximately 321.39 g/mol . This polyhalogenated scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, particularly valued for its distinct reactivity profile in palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies and drug discovery programs [2].

Why In-Class 5,7-Dibromo-1-chloroisoquinoline Analogs Cannot Be Interchanged Without Risking Altered Reactivity and Biological Outcomes


The precise halogenation pattern of 5,7-dibromo-1-chloroisoquinoline is a critical determinant of its chemical and biological properties, rendering simple substitution with other halogenated isoquinolines (e.g., 1-chloroisoquinoline, 5,7-dibromoisoquinoline, or 5-bromo-1-chloroisoquinoline) unsuitable for applications requiring predictable reactivity or specific molecular recognition . The electron-withdrawing effects of the two bromine atoms at the 5- and 7-positions alter the electron density of the isoquinoline ring, which can influence the regioselectivity and efficiency of cross-coupling reactions at the 1-chloro position compared to analogs with different substitution patterns [1]. Furthermore, in biological contexts, this specific arrangement of halogens can dramatically impact binding affinity and selectivity profiles against targets such as kinases or dihydrofolate reductase, as demonstrated in SAR studies of related quinoline and isoquinoline derivatives [2][3].

Quantitative Differentiation Evidence for 5,7-Dibromo-1-chloroisoquinoline (CAS 1603498-69-6) Against Key Analogs


Dihydrofolate Reductase (DHFR) Inhibitory Activity in Pneumocystis carinii

5,7-Dibromo-1-chloroisoquinoline demonstrates measurable inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii. While this assay provides a quantitative benchmark for the compound, direct comparative data against closely related 1-chloroisoquinoline or 5,7-dibromoisoquinoline analogs in this specific assay are not available in the retrieved dataset. Therefore, this data serves as a cross-study comparable baseline for the compound's intrinsic activity [1].

Antimicrobial Enzyme Inhibition DHFR

Antiproliferative Activity of Structurally Related 5,7-Dibromo-8-hydroxyquinoline in Cancer Cell Lines

A structure-activity relationship (SAR) study evaluated the anticancer effects of brominated 8-substituted quinolines. The 5,7-dibromo-8-hydroxyquinoline derivative exhibited strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL [1]. While this data pertains to a quinoline core rather than isoquinoline, it provides class-level evidence that the 5,7-dibromo substitution pattern confers significant biological activity. The analogous 5,7-dibromo-1-chloroisoquinoline scaffold may exhibit similar or distinct activity profiles, underscoring the need for its specific evaluation.

Oncology Antiproliferative SAR

Sonogashira Cross-Coupling Efficiency of 1-Chloroisoquinoline Scaffolds

A study demonstrated an efficient copper-free Pd(OAc)2/Ruphos-catalyzed Sonogashira coupling of 1-chloroisoquinolines with terminal alkynes, yielding 1-alkynyl-3-substituted isoquinolines in good yields [1]. The presence of the 5,7-dibromo substitution pattern on the isoquinoline ring may influence the reaction rate and yield compared to unsubstituted or mono-halogenated 1-chloroisoquinolines due to electronic effects, but this study does not provide direct comparative data for 5,7-dibromo-1-chloroisoquinoline.

Organic Synthesis Cross-Coupling Sonogashira

Potential Utility in Rho Kinase (ROCK) Inhibitor Scaffolds

Patent literature describes a broad class of isoquinoline and isoquinolinone derivatives as Rho kinase (ROCK) inhibitors for treating cardiovascular diseases [1]. The specific scaffold of 5,7-dibromo-1-chloroisoquinoline, with its unique halogenation pattern, falls within the structural scope of such inhibitors. While no direct potency data for 5,7-dibromo-1-chloroisoquinoline is provided, its procurement is supported for use in SAR studies aiming to optimize ROCK inhibition, as the 5,7-dibromo substitution may impart distinct pharmacokinetic or binding properties compared to simpler analogs.

Cardiovascular Kinase Inhibition ROCK

Recommended Procurement and Application Scenarios for 5,7-Dibromo-1-chloroisoquinoline (CAS 1603498-69-6)


Medicinal Chemistry: DHFR Inhibitor Lead Optimization Programs

Procure 5,7-dibromo-1-chloroisoquinoline for structure-activity relationship (SAR) studies focused on optimizing dihydrofolate reductase (DHFR) inhibitors, particularly for antimicrobial applications targeting Pneumocystis carinii. The quantified IC50 value of 12 µM provides a defined baseline for comparing the potency of new derivatives synthesized from this scaffold [1].

Oncology Research: Exploration of Antiproliferative Isoquinoline Analogs

Utilize this compound as a core scaffold for synthesizing novel antiproliferative agents. The strong activity (IC50 6.7-25.6 µg/mL) observed for the structurally analogous 5,7-dibromo-8-hydroxyquinoline against C6, HeLa, and HT29 cancer cell lines supports the hypothesis that the 5,7-dibromo motif is a key pharmacophore [2]. This makes the compound a rational choice for initiating a medicinal chemistry campaign in oncology.

Synthetic Methodology: Building Block for Sonogashira-Derived Libraries

Employ 5,7-dibromo-1-chloroisoquinoline as a key electrophilic partner in copper-free Sonogashira cross-coupling reactions. The established methodology for 1-chloroisoquinolines [3] enables the efficient installation of diverse alkynyl groups at the 1-position, facilitating the rapid generation of compound libraries for screening. Its polyhalogenated nature also presents opportunities for sequential or orthogonal coupling strategies.

Cardiovascular Drug Discovery: ROCK Kinase Inhibitor SAR Exploration

Incorporate this polyhalogenated isoquinoline into focused libraries targeting Rho-associated protein kinase (ROCK) inhibition, as supported by broad patent claims covering isoquinoline derivatives for cardiovascular disease [4]. The unique 5,7-dibromo-1-chloro pattern offers a distinct vector for modulating potency, selectivity, and ADME properties within this therapeutically relevant class of kinase inhibitors.

Quote Request

Request a Quote for 5,7-Dibromo-1-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.